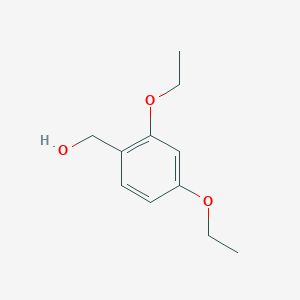

2,4-Diethoxybenzyl alcohol

Beschreibung

2,4-Diethoxybenzyl alcohol (CAS 294, per ) is a substituted benzyl alcohol derivative featuring two ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol. The ethoxy groups enhance lipophilicity compared to methoxy analogs, which may influence solubility and reactivity .

Eigenschaften

CAS-Nummer |

181819-52-3 |

|---|---|

Molekularformel |

C11H16O3 |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

(2,4-diethoxyphenyl)methanol |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

GVURYEOXXOUZQP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)CO)OCC |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)CO)OCC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key physical and chemical properties of 2,4-diethoxybenzyl alcohol with structurally related compounds:

Key Observations:

- Melting Points : Hydroxy-substituted derivatives (e.g., 4-hydroxybenzyl alcohol) exhibit higher melting points due to hydrogen bonding, whereas methoxy/ethoxy analogs have lower or unreported values .

Oxidation Behavior:

Benzyl alcohols are frequently oxidized to aldehydes or ketones. For example:

- 2,4-Dimethoxybenzyl alcohol is oxidized to 2,4-dimethoxybenzaldehyde under phase-transfer conditions using hypochlorite ().

- 4-Methoxybenzyl alcohol reacts with Dibromo-5,5-dimethylhydantoin (DBDMH) to form 4-methoxybenzaldehyde ().

- 2,4-Diethoxybenzyl alcohol likely follows similar pathways, though reaction rates may differ due to ethoxy groups’ electron-donating effects .

Acid-Catalyzed Reactions:

Q & A

Q. What are the optimal synthetic routes for 2,4-Diethoxybenzyl alcohol, and how can purity be maximized?

- Methodological Answer : A common approach involves the Williamson ether synthesis, where benzyl alcohol derivatives undergo alkylation with diethyl sulfate or ethyl halides under basic conditions (e.g., NaOH or K₂CO₃). For example, describes a similar procedure for synthesizing dichlorophenoxy derivatives via acid-catalyzed esterification, which can be adapted by substituting starting materials . To ensure high purity, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (as in ) is critical .

Q. How should 2,4-Diethoxybenzyl alcohol be stored to maintain stability?

- Methodological Answer : Based on analog data (e.g., 3,4-Diethoxybenzyl alcohol in ), store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, acidic/basic conditions, or oxidizing agents. Stability tests under inert atmospheres (N₂/Ar) are advised for long-term storage. Degradation products can be monitored via periodic FT-IR or NMR analysis .

Q. What analytical techniques are suitable for characterizing 2,4-Diethoxybenzyl alcohol?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., ether cleavage vs. stability) may arise from varying acid strengths or reaction times. Systematic studies using controlled conditions (e.g., HCl concentration, temperature) with real-time monitoring (e.g., in situ FT-IR or LC-MS) are critical. For example, outlines protocols for benzyl alcohol reactions with HCl, which can be modified to test 2,4-Diethoxybenzyl alcohol . Compare results with computational models (DFT calculations) to predict bond dissociation energies .

Q. What strategies minimize byproduct formation during 2,4-Diethoxybenzyl alcohol’s use in multi-step syntheses?

- Methodological Answer : Byproducts often arise from over-alkylation or oxidation. To mitigate:

- Use stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- Employ protective groups (e.g., TMS ethers) for hydroxyl moieties during subsequent reactions .

- Monitor reaction progress via TLC or inline spectroscopy to terminate reactions at optimal conversion points .

Q. How can researchers design experiments to evaluate 2,4-Diethoxybenzyl alcohol’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Step 1 : Assess bioactivity via in vitro assays (e.g., antioxidant capacity using DPPH radical scavenging, as in for hydroxybenzyl analogs) .

- Step 2 : Investigate metabolic stability using liver microsomes and LC-MS metabolite profiling .

- Step 3 : Optimize solubility (e.g., co-solvents like DMSO or cyclodextrin inclusion complexes) based on solubility parameters from .

Key Considerations for Data Interpretation

- Contradictions in Safety Data : While inhalation toxicity data for 2,4-Diethoxybenzyl alcohol are lacking, extrapolate from structurally similar compounds (e.g., 2,4-Dichlorobenzyl alcohol in ). Conduct in vitro cytotoxicity assays (e.g., MTT on lung epithelial cells) to address gaps .

- Ecological Impact : Follow protocols in for waste disposal, including neutralization before incineration or professional bioremediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.